

# Ursodeoxycholic Acid (UDCA) and Gut Microbiome Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |  |  |  |
|----------------------|-----------------------------|-----------|--|--|--|
| Compound Name:       | Ursodeoxycholic acid sodium |           |  |  |  |
| Cat. No.:            | B10830414                   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interactions between ursodeoxycholic acid (UDCA) and the gut microbiome. It delves into the molecular mechanisms, signaling pathways, and modulatory effects of UDCA on the microbial ecosystem within the gastrointestinal tract. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of UDCA and its interplay with the gut microbiota.

# Introduction: The Gut Microbiome and Bile Acid Axis

The gut microbiome, a complex community of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host physiology, metabolism, and immunity. A critical aspect of this host-microbe relationship is the bi-directional communication known as the gut-bile acid axis. The liver synthesizes primary bile acids, which are then metabolized by the gut microbiota into secondary bile acids. These bile acids act as signaling molecules, activating nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors such as the Takeda G-protein coupled receptor 5 (TGR5), thereby influencing various physiological processes.

Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid that has been utilized in the treatment of various hepatobiliary disorders. Its therapeutic effects are increasingly being linked to its ability to modulate the gut microbiome and its metabolic functions.



# **Quantitative Effects of UDCA on Gut Microbiome Composition**

UDCA administration has been shown to significantly alter the composition of the gut microbiota. These changes are often associated with beneficial effects in various disease models. The following tables summarize the key quantitative findings from preclinical and clinical studies.



| Study Type                                    | Subject         | UDCA<br>Dosage   | Duration      | Key<br>Findings                                                                                                                                                                             | Reference |
|-----------------------------------------------|-----------------|------------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Preclinical<br>(Mouse<br>Model of<br>Colitis) | Mice            | Not Specified    | Not Specified | Normalized the colitis- associated increased Firmicutes/Ba cteroidetes ratio. Prevented the loss of Clostridium cluster XIVa and increased the abundance of Akkermansia muciniphila. [1][2] | [1][2]    |
| Preclinical<br>(Mouse<br>Model of<br>NASH)    | C57BL/6<br>Mice | 120<br>mg/kg/day | 4 weeks       | Partially restored gut microbiota dysbiosis. Decreased relative abundance of Firmicutes and increased relative abundance of Bacteroidetes . Lowered abundance of Fecalibaculu m,            | [3]       |



|                                                         |                  |                           |         | Coriobacteria ceae_UCG- 002, and Enterorhabdu s. Increased abundance of norank_f_Mur ibaculaceae, Bacteroides, and Alistipes. [3]                                                    |     |
|---------------------------------------------------------|------------------|---------------------------|---------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----|
| Preclinical<br>(Healthy<br>Mice)                        | C57BL/6J<br>Mice | 50, 150, 450<br>mg/kg/day | 21 days | Dose- dependent alterations in the gut microbial community structure in the ileum and cecum. Significant contribution of the Lachnospirac eae family to the observed alterations.[4] | [4] |
| Clinical Trial<br>(Colorectal<br>Adenoma<br>Prevention) | Humans           | 8-10<br>mg/kg/day         | 3 years | udca- associated shift in microbial community composition (P < 0.001). Overrepresen tation of Faecalibacter                                                                          | [5] |



|                                                                    |        |               |               | ium prausnitzii and an inverse relationship with Ruminococcu s gnavus.[5]           |     |
|--------------------------------------------------------------------|--------|---------------|---------------|-------------------------------------------------------------------------------------|-----|
| Clinical Trial<br>(Intrahepatic<br>Cholestasis<br>of<br>Pregnancy) | Humans | Not Specified | Not Specified | Higher ratio of Bacteroidetes to Firmicutes in UDCA- treated women (p = 0.0178).[6] | [6] |
| Clinical Trial<br>(Gallstone<br>Disease)                           | Humans | Not Specified | 6 months      | Restoration<br>of Roseburia<br>abundance<br>after<br>treatment.[7]                  | [7] |



| Bacterial<br>Phylum/Genus                   | Disease<br>Model/Conditi<br>on         | Effect of UDCA                                                          | Quantitative<br>Change                              | Reference |
|---------------------------------------------|----------------------------------------|-------------------------------------------------------------------------|-----------------------------------------------------|-----------|
| Firmicutes/Bacte roidetes Ratio             | Colitis (Mice)                         | Normalization                                                           | Increased ratio in colitis was normalized by UDCA.  | [1][2]    |
| NASH (Mice)                                 | Decrease                               | Decreased relative abundance of Firmicutes and increased Bacteroidetes. | [3]                                                 |           |
| Intrahepatic<br>Cholestasis of<br>Pregnancy | Increase in<br>Bacteroidetes           | Higher Bacteroidetes to Firmicutes ratio.                               | [6]                                                 |           |
| Akkermansia<br>muciniphila                  | Colitis (Mice)                         | Increase                                                                | Significantly increased abundance.[1][2]            | [1][2]    |
| Colitis-<br>Associated<br>Cancer (Mice)     | Increase                               | Significantly upregulated colonization.[8]                              | [8][9]                                              |           |
| Faecalibacterium<br>prausnitzii             | Colorectal Adenoma Prevention (Humans) | Increase                                                                | Overrepresentati<br>on in the post-<br>UDCA arm.[5] | [5]       |
| Ruminococcus<br>gnavus                      | Colorectal Adenoma Prevention (Humans) | Decrease                                                                | Inverse<br>relationship with<br>F. prausnitzii.[5]  | [5]       |
| Bacteroides                                 | Colitis (Mice)                         | Decrease                                                                | Significantly<br>downregulated                      | [8][10]   |



|                 |                                  |            | abundance.[8]<br>[10]                                            |     |
|-----------------|----------------------------------|------------|------------------------------------------------------------------|-----|
| Lachnospiraceae | Healthy Mice                     | Alteration | Significantly contributed to alterations in the ileum and cecum. | [4] |
| Roseburia       | Gallstone<br>Disease<br>(Humans) | Increase   | Abundance restored after treatment.                              | [7] |

# Signaling Pathways Modulated by UDCA-Microbiome Interactions

UDCA's influence on host physiology is mediated through complex signaling networks that are often intertwined with the gut microbiota. The two primary receptors involved are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).

## Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in bile acid, lipid, and glucose homeostasis. While some bile acids are potent FXR agonists, UDCA is generally considered a weak ligand and can even act as an antagonist.[3][11] The interaction of UDCA with FXR signaling is often indirect, mediated by its effects on the gut microbiota and the overall bile acid pool.





Click to download full resolution via product page

Caption: FXR signaling pathway in the gut-liver axis and the influence of UDCA.

## Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed in various tissues, including the intestine and immune cells. UDCA is an agonist for TGR5.[12] Activation of TGR5 by bile acids, including UDCA, leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors. This pathway is involved in regulating inflammation, energy expenditure, and glucose homeostasis.





Click to download full resolution via product page

Caption: TGR5 signaling pathway activated by UDCA in intestinal cells.



## **Experimental Protocols**

This section outlines common experimental methodologies used to study the interactions between UDCA and the gut microbiome.

#### **Animal Models**

- DSS-Induced Colitis Model:
  - Animals: C57BL/6 mice are commonly used.
  - Induction of Colitis: Dextran sodium sulfate (DSS) is administered in the drinking water (typically 2.5-3% w/v) for 5-7 days.
  - UDCA Administration: UDCA is administered daily by oral gavage at doses ranging from 30-100 mg/kg body weight.[8][13]
  - Outcome Measures: Disease activity index (DAI) (monitoring weight loss, stool consistency, and rectal bleeding), colon length, and histological analysis of colon tissue.
- High-Fat, High-Cholesterol (HFHC) Diet-Induced NASH Model:
  - Animals: C57BL/6 mice.
  - Diet: Mice are fed a high-fat, high-cholesterol diet for an extended period (e.g., 24 weeks)
     to induce non-alcoholic steatohepatitis (NASH).
  - UDCA Administration: Following the induction of NASH, mice are treated with UDCA via oral gavage (e.g., 120 mg/kg/day) for a specified duration (e.g., 4 weeks).[3]
  - Outcome Measures: Serum liver enzymes (ALT, AST), liver histology (steatosis, inflammation, ballooning), and analysis of gut barrier integrity proteins (e.g., Claudin-1, ZO-1).

### **Gut Microbiome Analysis**

16S rRNA Gene Sequencing:



- Sample Collection: Fecal samples are collected from animals at baseline and at the end of the treatment period and immediately frozen at -80°C.
- DNA Extraction: Total DNA is extracted from fecal samples using a commercially available kit (e.g., DNeasy PowerSoil DNA Pro Kit).
- PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers (e.g., 341F and 805R).[14]
- Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
- Data Analysis: Sequencing reads are processed using bioinformatics pipelines (e.g., QIIME2) to identify operational taxonomic units (OTUs) or amplicon sequence variants (ASVs) and determine the taxonomic composition and diversity of the gut microbiota.

### **Bile Acid Analysis**

- Sample Preparation: Bile acids are extracted from serum, liver, and intestinal contents.
- Quantification: Bile acid profiles are determined using liquid chromatography-mass spectrometry (LC-MS/MS).[15]

## **Experimental Workflow Example**

The following diagram illustrates a typical experimental workflow for investigating the effects of UDCA on the gut microbiome in a mouse model of colitis.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.asm.org [journals.asm.org]
- 2. Ursodeoxycholic acid and its taurine/glycine conjugated species reduce colitogenic dysbiosis and equally suppress experimental colitis in mice [biblio.ugent.be]
- 3. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ursodeoxycholic acid enriches intestinal bile salt hydrolase-expressing Bacteroidetes in cholestatic pregnancy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic role of ursodeoxycholic acid in colitis-associated cancer via gut microbiota modulation PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic role of ursodeoxycholic acid in colitis-associated cancer via gut microbiota modulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis PMC [pmc.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- 14. Frontiers | Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice [frontiersin.org]
- 15. mdpi.com [mdpi.com]



 To cite this document: BenchChem. [Ursodeoxycholic Acid (UDCA) and Gut Microbiome Interactions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830414#ursodeoxycholic-acid-sodium-and-gut-microbiome-interactions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com